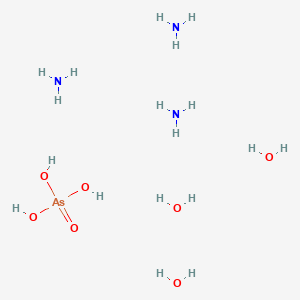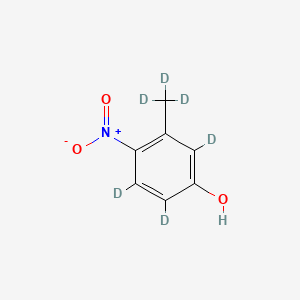
2-((5-Chlor-3-fluorpyridin-2-yl)amino)ethanol
Übersicht
Beschreibung
“2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol” is a chemical compound with the molecular formula C7H8ClFN2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are important in numerous bioactive molecules .
Molecular Structure Analysis
The InChI code for “2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol” is 1S/C7H8ClFN2O/c8-5-3-6(9)7(1-2-10)11-4-5/h3-4H,1-2H2 . This indicates the presence of chlorine, fluorine, nitrogen, and oxygen atoms in the molecule.
Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten Pyridinen
Diese Verbindung kann bei der Synthese von fluorierten Pyridinen verwendet werden . Fluorpyridine weisen eine reduzierte Basizität auf und sind in der Regel weniger reaktiv als ihre chlorierten und bromierten Analoga . Sie besitzen aufgrund des Vorhandenseins des starken elektronenziehenden Substituenten(s) im aromatischen Ring interessante und ungewöhnliche physikalische, chemische und biologische Eigenschaften .
Synthese von Herbiziden und Insektiziden
Die Verbindung wurde als Ausgangsmaterial für die Synthese einiger Herbizide und Insektizide verwendet . Die Einführung von Fluoratomen in Leitstrukturen ist eine der allgemeinsten und nützlichsten chemischen Modifikationen auf der Suche nach neuen landwirtschaftlichen Produkten mit verbesserten physikalischen, biologischen und umweltbezogenen Eigenschaften .
Synthese von Krebsmedikamenten
Durch die Reaktion von 5-Chlor-2,3,6-trifluorpyridin mit anderen Verbindungen wurde diese Verbindung erhalten und als Vorläufer für die Synthese von Krebsmedikamenten verwendet . Dies unterstreicht ihren potenziellen Einsatz in der pharmazeutischen Industrie, insbesondere bei der Entwicklung neuer Behandlungen für Krebs .
Synthese von Bildgebungsmitteln
Die Verbindung wurde bei der Synthese von 18F-substituierten Pyridinen verwendet, die ein besonderes Interesse als potenzielle Bildgebungsmittel für verschiedene biologische Anwendungen darstellen . Diese Mittel können in der medizinischen Bildgebung verwendet werden, um biologische Prozesse auf zellulärer und molekularer Ebene zu visualisieren und zu messen .
Synthese von landwirtschaftlich wirksamen Stoffen
Etwa 10 % des Gesamtumsatzes der derzeit für die medizinische Behandlung verwendeten Pharmazeutika sind Medikamente, die ein Fluoratom enthalten
Wirkmechanismus
2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is an active organic compound that is able to interact with a variety of biological targets. It is known to interact with enzymes, receptors, and other molecules in the body. Specifically, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is known to interact with the cytochrome P450 system, which is responsible for metabolizing a variety of drugs and other chemicals in the body. Additionally, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is known to interact with the serotonin receptor, which is responsible for the regulation of mood and behavior.
Biochemical and Physiological Effects
2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to increased levels of certain drugs and chemicals in the body. Additionally, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol has been found to interact with the serotonin receptor, which can lead to changes in mood and behavior. Furthermore, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol has been found to have anti-inflammatory, antifungal, and antiviral properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol has several advantages and limitations when used in lab experiments. One of the advantages of using 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is that it is relatively easy to synthesize and is available in a variety of forms. Additionally, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is relatively inexpensive and is non-toxic to humans. One of the limitations of using 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is that it is relatively unstable and can degrade over time. Additionally, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol is not soluble in water, so it must be dissolved in a solvent before use.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol in scientific research. One potential direction is the use of 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol in the synthesis of novel pharmaceutical compounds. Additionally, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol could be used in the development of new agrochemicals, pesticides, and dyes. Furthermore, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol could be used in the development of new drugs and therapies for a variety of diseases and conditions. Additionally, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol could be used in the development of new diagnostic tests and biomarkers. Finally, 2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol could be used in the development of new materials and devices for use in medical and scientific research.
Synthesemethoden
2-((5-Chloro-3-fluoropyridin-2-yl)amino)ethanol can be synthesized from a variety of starting materials, including 5-chloro-3-fluoropyridine, ethylenediamine, and sodium hydroxide. The reaction is carried out in an aqueous solution, and the resulting product is a colorless liquid. The reaction is typically carried out at a temperature of 80-90 °C for a period of 30-60 minutes. The resulting product is then purified by distillation.
Eigenschaften
IUPAC Name |
2-[(5-chloro-3-fluoropyridin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClFN2O/c8-5-3-6(9)7(11-4-5)10-1-2-12/h3-4,12H,1-2H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFGPFBKFFVDEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)NCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682463 | |
| Record name | 2-[(5-Chloro-3-fluoropyridin-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-67-5 | |
| Record name | Ethanol, 2-[(5-chloro-3-fluoro-2-pyridinyl)amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Chloro-3-fluoropyridin-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)




